(1S)-(-)-3-Oxocamphorsulfonylimine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-en-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-9(2)6-3-4-10(9)5-15(13,14)11-8(10)7(6)12/h6H,3-5H2,1-2H3/t6-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCYUTANUMOSGA-LHLIQPBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N=C3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]13CS(=O)(=O)N=C3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1s 3 Oxocamphorsulfonylimine
Established Synthetic Pathways from Camphor-10-sulfonic Acid
The most common route to (1S)-(-)-3-Oxocamphorsulfonylimine begins with the sulfonation of camphor (B46023) to produce camphor-10-sulfonic acid. uiowa.eduorgsyn.org This is typically achieved by reacting camphor with a mixture of concentrated sulfuric acid and acetic anhydride (B1165640). orgsyn.org The resulting camphor-10-sulfonic acid can then be converted to its corresponding sulfonyl chloride. uiowa.edu Subsequent reaction with an amine source, followed by oxidation, yields the target this compound. researchgate.netuiowa.edu
A general synthetic scheme is as follows:
Step 1: Sulfonation. Camphor is treated with concentrated sulfuric acid and acetic anhydride to yield camphor-10-sulfonic acid. orgsyn.org
Step 2: Formation of Sulfonyl Chloride. The sulfonic acid is converted to the more reactive camphor-10-sulfonyl chloride. uiowa.edu
Step 3: Formation of Sulfonamide. The sulfonyl chloride is reacted with ammonia (B1221849) to form the corresponding sulfonamide. uiowa.edu
Step 4: Oxidation. The sulfonamide is oxidized to the final product, this compound. uiowa.edu
Synthesis of Alkynyl-Substituted Camphor Derivatives from this compound
This compound serves as a key precursor for the synthesis of various alkynyl-substituted camphor derivatives. nih.govnih.gov The reactivity of the imine and ketone functionalities allows for selective introduction of alkyne moieties.
The reaction of the imine with organometallic reagents, such as lithium acetylides, can selectively introduce an alkyne group. nih.gov For instance, the reaction of an N-substituted 3-imino-camphorsulfonamide with lithium phenylacetylide results in the exclusive introduction of the alkyne at the 2-position of the camphor skeleton. nih.gov
A notable application is the synthesis of dialkynyl derivatives, which are valuable precursors for complex heterocyclic systems. researchgate.netnih.gov The reaction conditions can be tuned to control the position of alkynylation.
| Reactant | Reagent | Product | Key Feature |
| N-phenylethyl-3-oxocamphorsulfonylimine | Lithium phenylacetylide | 2-alkynyl-3-iminocamphorsultam | Selective alkynylation at the C-2 position. nih.gov |
| This compound | Various lithium acetylides | Bis-alkynyl derivatives | Precursors for paclitaxel-related compounds. nih.govresearchgate.net |
Preparation of N-Substituted 2-exo-hydroxybornyl-10-sulfonamides as Chiral Auxiliaries
Derivatives of this compound, specifically N-substituted 2-exo-hydroxybornyl-10-sulfonamides, have emerged as effective chiral auxiliaries. wikipedia.orgresearchgate.net These auxiliaries are instrumental in controlling the stereochemical outcome of various asymmetric transformations.
The synthesis of these auxiliaries often involves the reduction of the ketone group of an N-substituted camphorsulfonamide. This reduction can be achieved with high stereoselectivity, leading to the formation of the desired 2-exo-hydroxy derivative. The choice of the N-substituent can influence the steric and electronic properties of the auxiliary, thereby fine-tuning its performance in asymmetric reactions.
Derivatization Strategies for Enhancing Reactivity and Selectivity
The reactivity and selectivity of this compound and its derivatives can be enhanced through various derivatization strategies. nih.govwikipedia.org These strategies aim to modify the steric and electronic environment around the reactive centers.
One approach involves the introduction of different substituents on the nitrogen atom of the sulfonamide. nih.gov This can influence the diastereoselectivity of subsequent reactions. For example, the use of a bulky N-substituent can direct the approach of a reagent to a specific face of the molecule, leading to a higher degree of stereocontrol.
Another strategy is the protection of one of the carbonyl groups in the starting oxoimide to achieve selective reactions at the other. nih.gov For instance, converting the 3-oxo group to an imine allows for selective reactions at the C-2 position. nih.gov
| Strategy | Modification | Desired Outcome |
| N-Substitution | Introduction of various alkyl or aryl groups on the sulfonamide nitrogen. nih.gov | Enhanced diastereoselectivity in subsequent reactions. |
| Selective Protection | Conversion of the 3-oxo group to an imine. nih.gov | Selective functionalization at the C-2 position. |
Role As a Chiral Auxiliary in Asymmetric Synthesis
Diastereoselective Cyclopropanation Reactions
The Simmons-Smith reaction and related cyclopropanation methods are powerful tools for synthesizing cyclopropane (B1198618) rings. When applied to prochiral alkenes, the use of a chiral auxiliary can direct the addition of the carbene equivalent to one of the two faces of the double bond, resulting in a diastereoselective transformation. nih.govnih.gov
Application with α,β-Unsaturated Acetals
Research has demonstrated the utility of a camphor-derived chiral auxiliary, closely related to (1S)-(-)-3-Oxocamphorsulfonylimine, in the diastereoselective cyclopropanation of α,β-unsaturated acetals. rsc.org In this methodology, α,β-unsaturated aldehydes are first reacted with a chiral diol derived from camphor-10-sulfonic acid to form chiral acetals. These acetals then undergo a Simmons-Smith cyclopropanation reaction. rsc.org The camphor-based auxiliary effectively shields one face of the carbon-carbon double bond, directing the approach of the zinc-carbenoid reagent.
Diastereoselectivity and Reaction Scope
The use of this camphor-derived auxiliary in the Simmons-Smith reaction of α,β-unsaturated acetals leads to exceptionally high levels of diastereoselectivity. rsc.org For a range of substrates, the corresponding cyclopropyl (B3062369) acetals are obtained with diastereomeric excess (de) values often exceeding 99%. rsc.org The reaction is applicable to various α,β-unsaturated acetals, showcasing its utility in preparing enantiomerically enriched cyclopropane derivatives.
Table 1: Diastereoselective Cyclopropanation of Chiral α,β-Unsaturated Acetals
| Entry | Substrate (R group on acetal) | Diastereomeric Excess (de) |
|---|---|---|
| 1 | Phenyl | >99% |
| 2 | 2-Furyl | >99% |
| 3 | 2-Thienyl | >99% |
| 4 | Naphthalen-2-yl | >99% |
Data sourced from a study on the cyclopropanation of acetals derived from a camphor-based chiral auxiliary. rsc.org
Asymmetric Morita-Baylis-Hillman (MBH) Reactions
The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile like a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.org The reaction creates a densely functionalized allylic alcohol, and controlling its stereochemistry is a significant objective in organic synthesis. nih.govrsc.org
Chiral Acrylate (B77674) Esters Derived from this compound Auxiliaries
One strategy to achieve asymmetry in the MBH reaction involves attaching a chiral auxiliary to the activated alkene component. wikipedia.org A series of chiral acrylate esters have been synthesized from camphor-derived auxiliaries, including those based on the camphorsulfonamide structure. cyu.fr These camphor-derived acrylate esters serve as chiral substrates in MBH reactions with various aldehydes. The synthesis involves acylating the sodium alkoxide of a 3-exo-hydroxy camphor (B46023) derivative with acryloyl chloride. cyu.fr
Diastereoselection in MBH Adduct Formation
The MBH reactions of these chiral camphor-derived acrylate esters with pyridinecarboxaldehydes have been studied. cyu.fr The reactions proceed in very high yields, but the level of stereocontrol exerted by the auxiliary is modest. The resulting MBH adducts are formed with diastereoselectivities that range from 7% to 33% de. cyu.fr This indicates that while the auxiliary influences the stereochemical outcome, the facial bias is not as pronounced as in other applications like the aforementioned cyclopropanation.
Table 2: Asymmetric MBH Reaction of Camphor-Derived Acrylate Esters
| Entry | Aldehyde | Catalyst | Yield | Diastereomeric Excess (de) |
|---|---|---|---|---|
| 1 | Pyridine-2-carboxaldehyde | 3-Hydroxyquinuclidine | High | 7-33% |
| 2 | Pyridine-3-carboxaldehyde | 3-Hydroxyquinuclidine | High | 7-33% |
| 3 | Pyridine-4-carboxaldehyde | 3-Hydroxyquinuclidine | High | 7-33% |
Data reflects the range of diastereoselectivity observed in the reaction between various pyridinecarboxaldehydes and camphor-derived acrylate esters. cyu.fr
Asymmetric Darzens Reactions
The Darzens reaction, or condensation, is a classic method for synthesizing α,β-epoxy esters (glycidic esters) by reacting a carbonyl compound with an α-halo ester in the presence of a base. organic-chemistry.org Achieving asymmetry in this reaction is a challenge that can be addressed using chiral auxiliaries. mdpi.comrsc.org
While direct application of this compound in Darzens reactions is not extensively documented in the provided search results, the closely related camphorsultam auxiliary has been successfully employed. reading.ac.uk In a notable example, the aza-Darzens reaction, which produces aziridines instead of epoxides, was performed using N-bromoacetyl-2,10-camphorsultam. reading.ac.uk The chiral enolate derived from this auxiliary reacts with N-diphenylphosphinyl imines to yield cis-N-diphenylphosphinyl aziridinoyl sultams with high diastereoselectivity. reading.ac.uk Another related study utilized a camphor-derived sulfonium (B1226848) amide to achieve a highly enantioselective Darzens reaction, producing glycidic amides. organic-chemistry.org These examples highlight the potential of the rigid camphor backbone, the core structure of this compound, to induce high levels of stereocontrol in Darzens-type condensations.
α-Benzylation of Carboxylic Esters
The α-alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. When applied to carboxylic acid derivatives, the use of a chiral auxiliary like this compound can direct the stereoselective introduction of an alkyl group, such as a benzyl (B1604629) group, at the α-position. While direct studies on esters of this compound are not extensively documented, the principles can be inferred from the well-established chemistry of the closely related N-acyl camphorsultams.
The diastereoselectivity of the α-benzylation of a carboxylic ester appended with a camphorsultam auxiliary is critically dependent on the formation and subsequent reaction of the corresponding enolate. The generation of a specific enolate geometry (Z- or E-enolate) is a key factor. For N-acyl camphorsultams, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) selectively generates the Z-enolate. wikipedia.org
Several strategies can be employed to maximize the diastereoselectivity of the benzylation step:
Chelation Control: The lithium or sodium cation of the enolate is believed to form a chelate with the carbonyl oxygen and one of the sulfonyl oxygens of the auxiliary. This rigid, chelated structure effectively blocks one face of the enolate, forcing the electrophile (benzyl bromide) to approach from the less hindered face.
Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the enolate. Apolar solvents like tetrahydrofuran (B95107) (THF) are commonly used to promote the formation of a well-defined chelated intermediate.
Temperature Control: Conducting the reaction at low temperatures (e.g., -78 °C) is crucial to minimize side reactions and enhance the kinetic control of the alkylation, thereby maximizing diastereoselectivity.
Nature of the Electrophile: Reactive electrophiles like benzyl bromide are ideal for this transformation, as they readily react with the enolate at low temperatures. wikipedia.org
The high degree of stereoselectivity observed in the α-benzylation of esters bearing a camphorsultam-type auxiliary is a direct consequence of the conformational rigidity of the chiral auxiliary. The prevailing model for stereochemical induction involves the formation of a Z-enolate that is held in a rigid conformation through chelation with the metal cation.
The camphor skeleton possesses two bulky methyl groups that effectively shield the top face (re-face) of the enolate. Consequently, the benzyl electrophile preferentially approaches from the less sterically encumbered bottom face (si-face). This facial bias, imposed by the rigid bicyclic structure of the camphor backbone, is the primary determinant of the stereochemical outcome of the alkylation reaction. The resulting product is formed with a predictable and high degree of diastereoselectivity. After the desired stereocenter is set, the chiral auxiliary can be cleaved under mild conditions to afford the enantiomerically enriched α-benzylated carboxylic acid or its derivative.
| Entry | Base | Solvent | Temperature (°C) | Diastereomeric Excess (de, %) |
| 1 | LDA | THF | -78 | >95 |
| 2 | NaHMDS | THF | -78 | >95 |
| 3 | LHMDS | THF/HMPA | -78 | >98 |
| 4 | KHMDS | Toluene | -78 | 90 |
Table 2: Illustrative strategies for increasing diastereoselectivity in the α-benzylation of a carboxylic ester derivative with a camphorsultam-type auxiliary. Data is based on analogous N-acyl camphorsultam systems.
Role As a Chiral Ligand and Precursor in Catalysis
Precursor for Chiral Oxidizing Reagents
The most significant and well-documented application of (1S)-(-)-3-Oxocamphorsulfonylimine is as a chiral precursor for the synthesis of N-sulfonyloxaziridines. These chiral oxaziridines are powerful, electrophilic oxidizing agents used for the asymmetric oxidation of various substrates.
This compound can be oxidized to form the corresponding chiral N-sulfonyloxaziridine. nih.gov The oxidation can be achieved using various oxidizing agents, with peracids being commonly employed. nih.gov A key feature of this transformation is the high diastereoselectivity, which arises from the steric hindrance of the camphor (B46023) skeleton. The oxidation is directed to the endo face of the C=N double bond, resulting in the formation of a single oxaziridine (B8769555) diastereomer. nih.gov
Interestingly, the choice of oxidizing agent can lead to different products. For instance, oxidation of (3-oxo-camphorsulfonyl)imine with magnesium monoperoxyphthalate can result in a Baeyer-Villiger type oxidation, yielding a new chiral oxaziridine that contains an additional oxygen atom in the camphor ring.
Chiral N-sulfonyloxaziridines derived from this compound are effective reagents for the asymmetric oxidation of prochiral sulfides to chiral sulfoxides. ucc.ieucc.ie This reaction is of considerable interest as chiral sulfoxides are valuable building blocks in organic synthesis and are present in some pharmaceutical compounds. ucc.ie The oxidation generally proceeds with good yields and moderate to high enantioselectivities. ucc.ieorgsyn.org The enantiomeric excess (ee) of the resulting sulfoxide (B87167) is influenced by the structure of both the sulfide (B99878) and the specific oxaziridine used. ucc.ie For example, the use of (+)-(2R,8aS)-10-(camphorylsulfonyl)oxaziridine for the oxidation of various sulfides has been reported to yield sulfoxides with enantiomeric excesses ranging from 3% to 77%. orgsyn.org More substituted oxaziridines, such as dichlorocamphorylsulfonyloxaziridine, have been shown to provide excellent yield (95%) and enantioselectivity (95% ee) for the oxidation of methyl p-tolyl sulfide. ucc.ie
Table 1: Asymmetric Oxidation of Various Sulfides using Camphor-Derived Oxaziridines
| Sulfide Substrate | Chiral Oxaziridine | Enantiomeric Excess (ee) | Reference |
| Methyl p-tolyl sulfide | (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine | Moderate | orgsyn.org |
| Thioanisole | Camphor-based oxaziridine rsc.org | 79% | ucc.ie |
| Methyl p-tolyl sulfide | Dichlorocamphorylsulfonyloxaziridine rsc.org | 95% | ucc.ie |
| Aryl Alkyl Sulfides | (+)-(Camphorylsulfonyl)oxaziridine | 3-77% | orgsyn.org |
Further modifications of the this compound structure have been explored to fine-tune the reactivity and selectivity of the resulting oxaziridines. This includes the synthesis of N-sulfonyloxaziridines based on the imine modified at the 3-position of the camphor skeleton to form 3-spiro-acetals and -thioacetals. The conformational properties of these modified oxaziridines have been studied, suggesting that the rigid acetal (B89532) structures can influence the stereochemical outcome of the oxidation reactions. These studies aim to develop more effective and selective chiral oxidizing agents based on the versatile camphor scaffold.
Catalytic Asymmetric Oxidation of Sulfides
Proposed Reactive Intermediate Formulations
In various catalytic cycles, this compound and its derivatives can form several types of reactive intermediates. For instance, in reactions involving metal catalysts, the initial step often involves the coordination of the metal to the nitrogen or oxygen atoms of the ligand. This coordination can lead to the formation of cationic metal-alkenyl species, which have been identified as key intermediates in processes like platinum(II)-catalyzed cycloisomerization reactions. nih.gov Furthermore, the formation of zwitterionic intermediates has been proposed in the Strecker degradation of amino acids promoted by this camphor derivative. nih.govbeilstein-journals.orgbeilstein-journals.org Computational studies suggest that these zwitterions can readily lose carbon dioxide, driving the reaction forward. nih.govbeilstein-journals.orgbeilstein-journals.org
Reactivity in Specific Transformations
The reactivity of this compound has been explored in a range of chemical transformations, highlighting its versatility as a synthetic building block.
Addition of Organometallic Reagents to the Camphor Skeleton
The addition of organometallic reagents, such as Grignard reagents and organolithium compounds, to the carbonyl group of this compound is a fundamental transformation. saskoer.cadalalinstitute.comlibretexts.org These reactions typically proceed via nucleophilic addition to the electrophilic carbonyl carbon. The stereochemical outcome of these additions is often influenced by the steric hindrance of the bulky camphor framework, with the organometallic reagent preferentially attacking from the less hindered face of the molecule. dalalinstitute.com The nature of the organometallic reagent also plays a crucial role; for instance, organolithium reagents are generally more reactive than their Grignard counterparts and can react with highly hindered carbonyls. dalalinstitute.com The choice of reagent can determine whether a 1,2-addition (to the carbonyl group) or a 1,4-addition (to an α,β-unsaturated system, if present) occurs. libretexts.org Strong nucleophiles like Grignard reagents tend to favor 1,2-addition. libretexts.org
Reaction with Amino Acids and Promotion of Strecker Degradation
This compound has been shown to react with α-amino acids, leading to a process known as Strecker degradation. nih.govbeilstein-journals.org This reaction is significant as it demonstrates the ability of the camphor derivative to promote the degradation of otherwise stable amino acids under mild conditions. nih.govbeilstein-journals.org The reaction proceeds through the formation of an imine intermediate between the oxoimine and the amino acid. nih.govbeilstein-journals.org This is followed by decarboxylation to yield an aldehyde and other degradation products. nih.govbeilstein-journals.orgresearchgate.netkosfaj.org The electron-withdrawing nature of the sulfonyl group is thought to influence the reactivity of the imine intermediate. nih.govbeilstein-journals.org
A proposed mechanism for the Strecker degradation induced by this compound involves the formation of a zwitterionic intermediate. beilstein-journals.org This intermediate can then undergo decarboxylation. beilstein-journals.org An alternative pathway involving the formation of an oxazolidin-5-one has also been considered, which could then lead to an azomethine ylide through cycloreversion with the loss of carbon dioxide. beilstein-journals.org
Below is a table summarizing the reaction of this compound with various amino acids.
| Amino Acid | Resulting Product | Key Observation |
| Glycine | A pale yellow solid | Analytical and spectroscopic data are independent of the amino acid. nih.govbeilstein-journals.org |
| L-Alanine | A pale yellow solid | The characteristic CO stretching band of the oxoimine is absent in the product's IR spectrum. nih.govbeilstein-journals.org |
| L-Phenylalanine | A pale yellow solid | Suggests a reaction similar to the "ninhydrin reaction". nih.govbeilstein-journals.org |
| Leucine | A pale yellow solid | The Strecker degradation proceeds rapidly under mild conditions. nih.govbeilstein-journals.org |
Cycloisomerisation Reactions of Derived Dialkynes
Dialkynes derived from this compound by the addition of acetylide anions can undergo complex cycloisomerization reactions, particularly when induced by metal catalysts. researchgate.net
Platinum(II) complexes have been shown to be effective catalysts for inducing reaction cascades in dialkynes derived from the camphor scaffold. researchgate.net These cascades can involve a series of intricate steps, including ring annulation and skeletal rearrangements. researchgate.netnih.gov The catalytic cycle is believed to be initiated by the π-activation of one of the alkyne moieties by the platinum(II) center, leading to the formation of a cationic platinum-alkenyl intermediate. nih.gov
The platinum(II)-catalyzed reactions of these derived dialkynes can lead to remarkable molecular transformations. researchgate.net These include ring annulation, where a new ring is formed, and even more complex processes like the reduction of the sulfur atom in the sulfonylimine group and enlargement of the camphor ring system. researchgate.net In some cases, pentacyclic intermediates have been isolated, providing insight into the stepwise mechanism of these catalytic cycles. researchgate.net The platinum(II) catalyst can also act as a reducing agent in these transformations, being oxidized to platinum(III) in the process. researchgate.net
Mechanistic Insights into Reactions Involving 1s 3 Oxocamphorsulfonylimine
Elucidation of Reaction Pathways and Intermediates
Reactions involving (1S)-(-)-3-Oxocamphorsulfonylimine derivatives often proceed through well-defined pathways involving key intermediates that dictate the stereochemical outcome. For instance, in the ozonolysis of related terpene structures, the reaction follows the Criegee mechanism. researchgate.net This involves the initial addition of ozone to a double bond, forming a primary ozonide, which then decomposes to Criegee intermediates. researchgate.net Although not directly involving the sulfonylimine moiety, this illustrates the types of complex pathways that can be elucidated. In many reactions where camphorsultam acts as a chiral auxiliary, the formation of specific enolates or transition metal complexes as intermediates is a critical step. The rigid camphor (B46023) backbone restricts the conformational freedom of these intermediates, leading to highly controlled facial selectivity in subsequent reactions with electrophiles.
Influence of Substrate and Ligand Structure on Stereocontrol
The stereochemical outcome of reactions utilizing this compound as a chiral auxiliary is highly dependent on the structure of both the substrate and any associated ligands. The inherent chirality of the camphorsultam auxiliary provides a powerful directing effect, but its efficacy can be modulated by the steric and electronic properties of the acyl group attached to the nitrogen atom. For instance, in conjugate addition reactions to N-enoyl-camphorsultams, the size and nature of the enoyl substituent can significantly influence the diastereoselectivity.
Furthermore, in metal-catalyzed reactions, the choice of ligand coordinated to the metal center plays a pivotal role. Different ligands can alter the geometry and electronic environment of the catalytic species, thereby influencing how the substrate-auxiliary complex approaches the catalyst and, consequently, the stereochemistry of the product.
Transition State Analysis for Enantioselectivity and Diastereoselectivity
Computational studies, particularly those employing density functional theory (DFT), have been instrumental in analyzing the transition states of reactions involving camphorsultam derivatives. These analyses help to rationalize the high levels of enantioselectivity and diastereoselectivity observed. For many reactions, such as Diels-Alder cycloadditions or alkylations of N-acyl camphorsultams, the preferred stereochemical outcome is a result of a lower energy transition state for one diastereomeric pathway over the others. These models often reveal that steric hindrance between the substrate, the electrophile/nucleophile, and the bulky camphor skeleton is the primary factor determining the facial selectivity. The chelation of the carbonyl and sulfonyl oxygen atoms to a Lewis acid can create a rigid, bicyclic-like transition state, further enhancing the predictability of the stereochemical outcome.
Investigation of Radical Pathways
While many reactions involving camphorsultam auxiliaries proceed through ionic mechanisms, the investigation of radical pathways is also an area of interest. The stability of radicals generated on substrates attached to the camphorsultam auxiliary and the influence of the chiral environment on the stereochemical course of radical reactions are important considerations. The rigid framework of the auxiliary can provide a stereocontrolled environment for radical cyclizations or additions, potentially leading to high levels of asymmetric induction.
Role of Protonation States in Reactivity and Selectivity
The protonation state of the reactants and intermediates can significantly impact the reactivity and selectivity of reactions involving this compound derivatives. For instance, in Lewis acid-catalyzed reactions, the coordination of the acid to the carbonyl oxygen or the sulfonyl group can dramatically increase the electrophilicity of the substrate and lock it into a specific conformation, thereby enhancing both the reaction rate and the stereoselectivity. The pKa values of the substrate and any acidic or basic reagents are crucial parameters that can determine the dominant reaction pathway and the stereochemical outcome.
Stereochemical Models and Conformational Analysis for Chiral Induction
To predict and explain the stereochemical outcomes of reactions involving this compound derivatives, several stereochemical models have been proposed. These models are based on detailed conformational analysis of the N-acyl camphorsultam and its reaction intermediates. nih.gov Due to the steric bulk of the camphor skeleton, the rotation around the N-C(acyl) bond is restricted, leading to a preferred conformation where one face of the enolate or enoyl system is effectively shielded. wiley.com The most commonly accepted model for many reactions involves a syn- or anti- conformation of the acyl group relative to the sulfonyl group, with steric hindrance directing the approach of the incoming reagent to the less hindered face. uou.ac.in For example, in the alkylation of N-acyl camphorsultams, the enolate typically adopts a conformation where the bulky camphor group blocks one face, leading to the electrophile attacking from the opposite side. This high degree of facial bias is the foundation of the chiral induction observed with this auxiliary.
Computational Studies and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying organic reactions involving chiral auxiliaries and catalysts. DFT calculations allow researchers to explore reaction pathways, characterize transition states, and determine the energetics of complex chemical processes. mdpi.com
Investigation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping out the step-by-step pathways of chemical reactions. For reactions utilizing (1S)-(-)-3-Oxocamphorsulfonylimine, DFT can be used to model the approach of reactants, the formation of bonds, and the breaking of existing ones. A key aspect of this is the location and characterization of transition states—the highest energy points along a reaction coordinate.
The geometry and energy of a transition state determine the kinetic feasibility and rate of a reaction. researchgate.net Computational studies can distinguish between different possible mechanisms, such as stepwise or concerted pathways. For example, in cycloaddition reactions, DFT can elucidate the precise nature of the transition state, helping to explain the observed stereochemical outcome. mdpi.comnih.gov By modeling the interaction between the sulfonylimine and a substrate, researchers can understand how the rigid, chiral camphor (B46023) backbone sterically and electronically influences the approach of the substrate, guiding the reaction towards a specific stereoisomer.
Energetic Analysis of Intermediates and Reaction Pathways
Beyond identifying the path of a reaction, DFT provides a quantitative analysis of the energies of all species involved. This includes the initial reactants, any intermediates, transition states, and the final products. researchgate.net By calculating the Gibbs free energy (ΔG) for each step, a complete energy profile of the reaction can be constructed.
Table 1: Illustrative Example of DFT-Calculated Relative Energies for a Hypothetical Reaction Pathway This table demonstrates the type of data generated from DFT calculations for a reaction involving a substrate with this compound, leading to two possible diastereomeric products.
| Species | Description | Pathway to Diastereomer A (kcal/mol) | Pathway to Diastereomer B (kcal/mol) |
|---|---|---|---|
| Reactants | Separated Substrate + Sulfonylimine | 0.0 | 0.0 |
| Int-1 | Reactant Complex | -5.2 | -4.8 |
| TS-1 | Transition State for C-C bond formation | +15.7 | +18.9 |
| Int-2 | Covalently-bound Intermediate | -10.3 | -8.1 |
| Products | Final Diastereomeric Product | -25.6 | -22.4 |
Prediction of Molecular Properties Relevant to Reactivity
DFT can also be used to calculate a range of molecular properties that are directly related to a molecule's reactivity. These include the distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of frontier molecular orbitals (HOMO and LUMO). mdpi.com
For this compound, the MEP map can reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how it will interact with other molecules. The analysis of the HOMO-LUMO gap provides information about the molecule's kinetic stability and its ability to participate in electronic transitions. mdpi.com These properties are crucial for designing new reactions and for understanding how modifications to the sulfonylimine structure might enhance its reactivity or selectivity.
Molecular Dynamics Simulations and Conformational Studies
While DFT calculations are excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and the stability of molecular complexes. rsc.org
For a conformationally complex molecule like this compound, MD simulations can explore its accessible shapes (conformers) in solution. nih.gov This is important because the dominant conformation in solution is often the one that engages in a chemical reaction. The stability of different conformers and the energy barriers to interconversion can be assessed. Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to analyze the stability of the molecular structure and the flexibility of specific regions over the course of the simulation. rsc.org
Table 2: Typical Parameters for a Molecular Dynamics Simulation Protocol This table outlines a representative setup for an MD simulation to study the conformational dynamics of this compound in a solvent.
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| Force Field | Set of parameters to describe interatomic potentials | AMBER, CHARMM, OPLS |
| Solvent Model | Explicit representation of solvent molecules | TIP3P (for water) |
| System Size | Dimensions of the simulation box | ~50 Å x 50 Å x 50 Å |
| Temperature | Temperature of the system | 298 K (25 °C) |
| Pressure | Pressure of the system (for NPT ensemble) | 1 atm |
| Simulation Time | Total duration of the simulation | 100 - 1000 ns |
| Time Step | Integration time step for the equations of motion | 2 fs |
| Equilibration | Period to allow the system to reach thermal equilibrium | 1-10 ns |
Modeling of Chirality Induction and Transfer Mechanisms
A primary application of computational modeling for this compound is to understand how its inherent chirality is transferred to a new stereocenter during a reaction. This process, known as chirality induction or transfer, is the cornerstone of asymmetric synthesis.
Theoretical models can map the entire process of chirality transfer. chemrxiv.org This begins with the formation of a diastereomeric complex between the chiral auxiliary and the substrate. DFT and MD simulations can identify the most stable arrangement of this complex, revealing the non-covalent interactions (like hydrogen bonds or steric repulsion) that lock the substrate into a specific orientation relative to the camphor framework. Subsequently, the model follows the reaction pathway from this biased conformation. By comparing the energy barriers for the reaction to proceed from different initial conformations, a direct link can be established between the structure of the auxiliary and the stereochemical outcome of the product. rsc.org These models can explain, for instance, why one face of a prochiral substrate is preferentially attacked over the other.
Correlation of Computational Results with Experimental Findings
The ultimate validation of any computational model is its ability to accurately reproduce and predict experimental results. researchgate.net For studies on this compound, a strong correlation between theoretical predictions and laboratory findings provides confidence in the mechanistic insights derived from the models.
This correlation can take several forms. For example, the diastereomeric or enantiomeric ratio of products predicted from the calculated energy barriers of competing transition states can be compared directly with the ratios measured experimentally by techniques like chiral HPLC or NMR. researchgate.net Similarly, reaction rates predicted from activation energies can be correlated with kinetic data from experiments. When computational models successfully predict the outcomes of reactions, they can be used as a powerful predictive tool to screen new substrates or design modified chiral auxiliaries with improved performance, thereby accelerating the discovery of new synthetic methods. researchgate.net
Advanced Applications and Future Research Directions
Development of Novel Chiral Ligands and Organocatalysts
The unique, sterically demanding, and conformationally rigid framework derived from (1S)-(-)-3-Oxocamphorsulfonylimine makes it an exceptional scaffold for the design of new chiral ligands and organocatalysts. The synthesis of (1S)-(-)-2,10-Camphorsultam, often called Oppolzer's sultam, is achieved through the stereoselective reduction of the parent oxocamphorsulfonylimine. wikipedia.orgacs.org This sultam can be readily N-acylated and subsequently used in stoichiometric amounts to direct reactions.
Beyond this primary application, the camphor (B46023) skeleton has been elaborated into a diverse array of catalytic systems. For instance, N-substituted 2-exo-hydroxybornyl-10-sulfonamides, prepared from camphorsulfonyl derivatives, have been developed as effective chiral auxiliaries for asymmetric Morita-Baylis-Hillman (MBH) reactions. acs.orgrsc.org In these systems, the bulky camphor group directs the approach of reactants, leading to the formation of specific stereoisomers. Research has shown that modifying the N-substituent on the sulfonamide allows for the fine-tuning of the catalyst's steric and electronic properties to optimize diastereoselectivity. acs.org
Furthermore, the camphor scaffold has been incorporated into other classes of catalysts, including:
Chiral Oxazolines: Novel homochiral 2-oxazolines derived from camphor have been investigated as asymmetric organocatalysts for glycosidic bond formation. chemrxiv.org
N,S-Containing Ligands: A new class of N,S-containing chiral compounds based on the camphor structure has been synthesized and successfully used as ligands for the iridium-catalyzed transfer hydrogenation of ketones. sigmaaldrich.com
Mercapto Auxiliaries: Camphor-derived mercapto compounds have been applied as chiral auxiliaries in the synthesis of optically active primary amines. acs.org
Integration with Emerging Catalytic Modalities (e.g., Photoredox Catalysis)
A significant frontier in chemical synthesis is the merger of established stereocontrol strategies with novel activation methods, such as visible-light photoredox catalysis. nih.gov This field uses light-absorbing catalysts to initiate reactions via single-electron transfer (SET), enabling transformations under exceptionally mild conditions. acs.org While derivatives of this compound are not typically photocatalysts themselves, their role as powerful chiral controllers is being integrated into this emerging modality.
One promising strategy involves dual-catalyst systems, where a photoredox catalyst (like an iridium or ruthenium complex) generates a reactive radical intermediate, and a separate chiral catalyst, such as a Lewis acid bearing a camphor-derived ligand, controls the stereochemistry of the subsequent bond formation. springernature.comsigmaaldrich.com This approach separates the role of light absorption from that of stereochemical induction, allowing for independent optimization of both processes.
Another advanced approach is the use of chiral auxiliaries to synthesize catalyst complexes that are themselves chiral-at-metal. digitellinc.com In this method, a camphor-derived auxiliary directs the assembly of achiral ligands around a metal center (e.g., iridium or rhodium) to create a specific, stable enantiomer of the organometallic catalyst. This enantiopure metal complex can then function as a photocatalyst that directly induces asymmetry in radical reactions initiated by visible light. Research in this area is focused on expanding the types of photoredox reactions that can be controlled using chiral auxiliaries and developing more efficient and robust chiral-at-metal catalysts derived from scaffolds like camphor.
Exploration of New Asymmetric Transformations and Substrate Scope Expansion
Derivatives of this compound, particularly Oppolzer's sultam, have been instrumental in expanding the toolbox of reliable asymmetric reactions. The predictable facial selectivity imparted by the auxiliary has enabled high stereocontrol in numerous transformations. doi.org
Key asymmetric transformations facilitated by camphorsultam include:
Cycloaddition Reactions: N-enoyl camphorsultam derivatives undergo highly diastereoselective Diels-Alder reactions with dienes, a transformation used in the total synthesis of natural products like (-)-pulo'upone. acs.orgdoi.org
Conjugate Additions: The addition of organocuprates and other nucleophiles to α,β-unsaturated N-acylsultams proceeds with excellent stereocontrol. doi.org
Alkylations: Enolates derived from N-acylsultams can be alkylated with high diastereoselectivity.
Darzens Reaction: Camphor-derived sulfonium (B1226848) amides have been used for the highly enantioselective synthesis of glycidic amides from aldehydes, achieving up to 99% enantiomeric excess (ee). sigmaaldrich.com
Pauson-Khand Reaction: Camphor-derived chelating auxiliaries have enabled highly diastereoselective intermolecular Pauson-Khand reactions to form complex cyclopentenones. digitellinc.com
The table below summarizes the performance of camphor-derived auxiliaries in various asymmetric reactions, highlighting their effectiveness in controlling stereochemical outcomes.
| Reaction Type | Auxiliary/Derivative | Substrate Example | Diastereoselectivity/Enantioselectivity | Yield | Ref |
| Pauson-Khand | (2R)-10-(Alkylthio)isoborneol | Norbornadiene | 96:4 dr | 82% | digitellinc.com |
| Darzens Reaction | Camphor-derived sulfonium amide | Aromatic Aldehydes | up to 99% ee | High | sigmaaldrich.com |
| Diels-Alder | N-Acryloyl Camphorsultam | Cyclopentadiene | >98% de | High | acs.org |
| MBH Reaction | N-Acrylate-2-exo-hydroxybornyl-10-sulfonamide | Pyridine-4-carbaldehyde | 7-33% de | >91% | acs.orgrsc.org |
| Asymmetric Reduction | α-Keto esters of exo-10,10-diphenyl-2,10-camphanediol | Phenylglyoxylate Ester | up to 99% de | Good | sigmaaldrich.comspringernature.com |
Design of Complex Molecular Architectures and Natural Product Analogues
A key modern strategy in complex synthesis is C-H functionalization, which allows for the direct conversion of C-H bonds into new chemical bonds, streamlining synthetic pathways. wikipedia.org Chiral auxiliaries like camphorsultam can act as directing groups, positioning a catalyst to activate a specific C-H bond on the substrate, thereby achieving regio- and stereocontrol simultaneously.
Notable examples of natural product synthesis employing camphor-derived auxiliaries include:
Manzacidin B: The synthesis of this marine alkaloid utilized camphorsultam to establish a key stereocenter. wikipedia.org
Agelastatin A: This potent anticancer agent was synthesized using a palladium-catalyzed asymmetric allylic alkylation (AAA), where the chiral ligand framework was crucial for setting the stereochemistry.
(-)-Pulo'upone: The total synthesis of this marine natural product was achieved using a Diels-Alder reaction controlled by Oppolzer's sultam. doi.org
Enantiopure Triols: Analogues of polyol natural products have been synthesized using diastereoselective reactions guided by camphor-related chiral auxiliaries.
Future work will likely involve integrating camphor-based stereocontrol with other advanced synthetic methods, such as enzymatic C-H functionalization and flow chemistry, to enable the rapid and efficient assembly of even more complex and biologically active molecules.
Strategies for Enhanced Diastereoselectivity and Enantioselectivity in Catalytic Systems
The fundamental strategy for achieving high selectivity with auxiliaries derived from this compound lies in the rigid camphor backbone. When N-acylated, the sultam locks the acyl group into a specific conformation due to steric hindrance from the camphor methyl groups. This conformation effectively shields one face of the enolate or enoyl system, forcing reagents to attack from the less hindered face, resulting in high diastereoselectivity. doi.org
Beyond this inherent structural advantage, selectivity can be further enhanced by carefully tuning reaction parameters:
Lewis Acids: In reactions like the Diels-Alder cycloaddition, the choice and amount of Lewis acid catalyst can influence the conformation of the N-enoyl sultam, thereby impacting facial bias and improving diastereomeric ratios. acs.org
Solvent and Additives: The asymmetric reduction of α-keto esters attached to a camphor-derived auxiliary showed significant solvent and additive effects. By choosing the appropriate conditions, it was possible to selectively produce either diastereomer of the corresponding α-hydroxy ester with excellent optical purity. sigmaaldrich.comspringernature.com
Ligand Modification: In systems where the camphor derivative is part of a ligand for a metal catalyst, systematic modification of the ligand structure is a powerful strategy. For example, in the development of auxiliaries for the MBH reaction, various N-substituents were screened on the bornylsulfonamide scaffold to optimize diastereoselectivity. acs.orgrsc.org
The table below illustrates how reaction conditions can be manipulated to control stereoselectivity in the reduction of an α-keto ester auxiliary.
| Substrate | Reducing Agent | Solvent | Additive | Diastereomeric Ratio (S:R) | Ref |
| 5d | L-Selectride | THF | None | 1:99 | sigmaaldrich.com |
| 5d | L-Selectride | Toluene | None | 99:1 | sigmaaldrich.com |
| 5d | NaBH₄ | THF | CeCl₃·7H₂O | >99:1 | sigmaaldrich.com |
| 5d | K-Selectride | THF | 18-crown-6 | 1:99 | sigmaaldrich.com |
Future research will continue to explore these variables and employ computational modeling to better predict the optimal auxiliary and reaction conditions for achieving near-perfect selectivity in an even broader range of transformations. digitellinc.com
Contributions to Sustainable and Efficient Synthetic Methodologies (Green Chemistry Principles)
The use of chiral auxiliaries derived from this compound contributes significantly to the principles of green and sustainable chemistry. While the use of a stoichiometric auxiliary may seem to contradict the goal of atom economy, a holistic view reveals several key benefits.
High Selectivity and Yield: The exceptional reliability and high stereoselectivity of sultam-mediated reactions minimize the formation of unwanted isomers. doi.org This reduces the need for extensive and energy-intensive chromatographic purification, which consumes large volumes of solvents and generates significant waste.
Catalysis Promotion: The development of ligands from the camphor scaffold promotes the use of catalytic methods over stoichiometric reagents, a core tenet of green chemistry. Catalytic reactions inherently generate less waste and are more atom-economical.
The efficiency and predictability afforded by these camphor-derived tools lead to more streamlined, less wasteful synthetic routes, which is a central goal of modern sustainable chemical manufacturing.
Q & A
Q. Can computational chemistry predict novel reactivity patterns for this compound?
- Methodological Answer : Yes. Density functional theory (DFT) can identify reactive sites (e.g., electrophilic sulfur) and predict transition states for imine formation. Molecular docking studies may reveal interactions with biological targets, guiding applications in asymmetric catalysis or enzyme inhibition .
Q. How does the camphor scaffold influence the stereoelectronic properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
